molecular formula C26H29N3O B11023668 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11023668
M. Wt: 399.5 g/mol
InChI Key: UWXVYJZMMHIZAM-UHFFFAOYSA-N
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Description

4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a quinoline core, a piperidine ring, and an imine group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a Mannich reaction, where formaldehyde and piperidine are reacted with the quinoline core.

    Formation of the Imine Group: The imine group is formed by reacting the resulting compound with 4-methylbenzaldehyde under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its structure suggests potential interactions with biological targets, making it a promising lead compound for further pharmacological studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The imine group and quinoline core may interact with enzymes or receptors, modulating their activity. The piperidine ring could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Piperidine Derivatives: Compounds such as piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.

    Imine Compounds: Schiff bases, which are widely studied for their biological activities.

Uniqueness

What sets 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its combination of these functional groups in a single molecule. This unique structure provides a multifaceted approach to interacting with biological systems and chemical environments, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

11,11-dimethyl-3-(4-methylphenyl)imino-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C26H29N3O/c1-18-10-12-20(13-11-18)27-23-22-9-7-8-21-19(17-28-14-5-4-6-15-28)16-26(2,3)29(24(21)22)25(23)30/h7-13,16H,4-6,14-15,17H2,1-3H3

InChI Key

UWXVYJZMMHIZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)C(C=C4CN5CCCCC5)(C)C

Origin of Product

United States

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